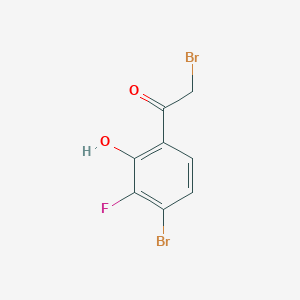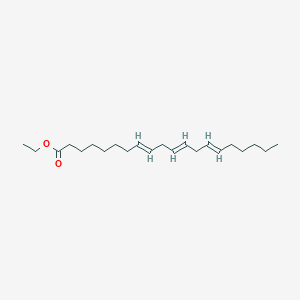
Ethyl 8,11,14-eicosatrienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihomo-gamma-Linolenic Acid ethyl ester is an ester derivative of Dihomo-gamma-Linolenic Acid, a polyunsaturated omega-6 fatty acid. This compound is of significant interest due to its potential health benefits and applications in various fields, including medicine and biochemistry. The ethyl ester form is often used to enhance the bioavailability and stability of the fatty acid.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dihomo-gamma-Linolenic Acid ethyl ester typically involves the esterification of Dihomo-gamma-Linolenic Acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymatic methods. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In industrial settings, the production of Dihomo-gamma-Linolenic Acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes as catalysts is also common, as it allows for the reuse of the catalyst and reduces production costs. The final product is typically purified using distillation or chromatography techniques to ensure high purity.
Types of Reactions:
Oxidation: Dihomo-gamma-Linolenic Acid ethyl ester can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidative degradation products.
Reduction: Reduction reactions can convert the ester back to the corresponding alcohol and acid.
Hydrolysis: Acidic or basic hydrolysis of the ester yields Dihomo-gamma-Linolenic Acid and ethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidative degradation products.
Reduction: Dihomo-gamma-Linolenic Acid and ethanol.
Hydrolysis: Dihomo-gamma-Linolenic Acid and ethanol.
科学的研究の応用
Dihomo-gamma-Linolenic Acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and cardiovascular benefits.
Industry: Utilized in the formulation of dietary supplements and functional foods.
作用機序
The mechanism of action of Dihomo-gamma-Linolenic Acid ethyl ester involves its conversion to Dihomo-gamma-Linolenic Acid in the body. This fatty acid is a precursor to anti-inflammatory eicosanoids, which play a crucial role in modulating inflammatory responses. The molecular targets include enzymes such as cyclooxygenase and lipoxygenase, which are involved in the biosynthesis of eicosanoids.
類似化合物との比較
- Gamma-Linolenic Acid ethyl ester
- Alpha-Linolenic Acid ethyl ester
- Eicosapentaenoic Acid ethyl ester
Comparison: Dihomo-gamma-Linolenic Acid ethyl ester is unique due to its specific role in the biosynthesis of anti-inflammatory eicosanoids. Unlike Gamma-Linolenic Acid ethyl ester, which is a precursor to both pro-inflammatory and anti-inflammatory eicosanoids, Dihomo-gamma-Linolenic Acid ethyl ester primarily leads to the production of anti-inflammatory compounds. This makes it particularly valuable in therapeutic applications aimed at reducing inflammation.
特性
分子式 |
C22H38O2 |
|---|---|
分子量 |
334.5 g/mol |
IUPAC名 |
ethyl (8E,11E,14E)-icosa-8,11,14-trienoate |
InChI |
InChI=1S/C22H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15H,3-7,10,13,16-21H2,1-2H3/b9-8+,12-11+,15-14+ |
InChIキー |
XJXHWCQMUAZGAN-NCEJYBGESA-N |
異性体SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)OCC |
正規SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


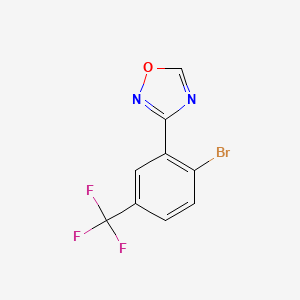


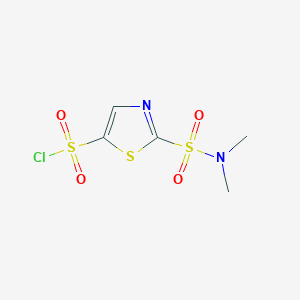
![20-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide](/img/structure/B15339217.png)

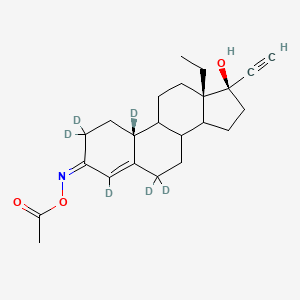

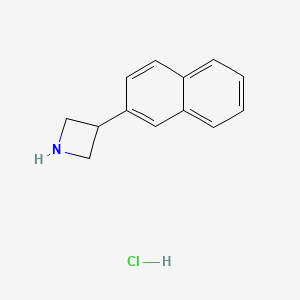
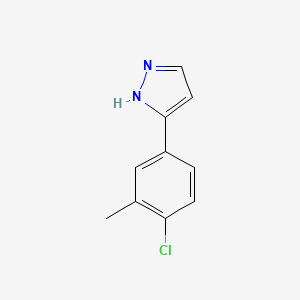
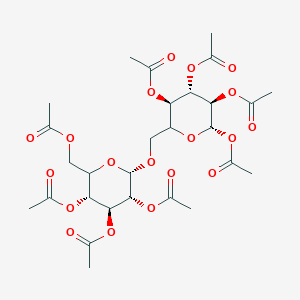
![3-[[2-Hydroxy-2-(p-tolyl)ethyl]amino]-N-phenylbutanamide](/img/structure/B15339259.png)
![{hexahydro-1H-furo[3,4-c]pyrrol-3a-yl}methanol](/img/structure/B15339266.png)
